molecular formula C11H16N2O2 B3002643 3-cyclopentyl-N,N-dimethyl-1,2-oxazole-5-carboxamide CAS No. 1465364-41-3

3-cyclopentyl-N,N-dimethyl-1,2-oxazole-5-carboxamide

Cat. No.: B3002643
CAS No.: 1465364-41-3
M. Wt: 208.261
InChI Key: QYOQNADAZVRFOV-UHFFFAOYSA-N
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Description

3-cyclopentyl-N,N-dimethyl-1,2-oxazole-5-carboxamide (CAS 1465364-41-3) is a high-purity chemical compound with the molecular formula C11H16N2O2 and a molecular weight of 208.26 g/mol. This specialty chemical belongs to the oxazole class of heterocyclic compounds, which are recognized as privileged scaffolds in medicinal chemistry due to their versatile binding capabilities with various enzymes and receptors . The compound features a dimethylcarboxamide moiety at the 5-position and a cyclopentyl substituent at the 3-position of the isoxazole ring, creating a unique structural profile valuable for pharmaceutical research and development. Oxazole-based compounds like this compound serve as crucial building blocks in drug discovery programs, particularly as researchers seek novel chemical entities with improved biological activity, selectivity, and pharmacokinetic properties . The rigid, electron-rich nature of the oxazole ring enables it to participate in diverse molecular interactions, including hydrogen bonding, π-π stacking, and hydrophobic effects, making it an excellent bioisostere for other heterocyclic systems such as thiazoles and imidazoles . This compound is exclusively intended for research applications and is not designed for human therapeutic applications or veterinary use. Researchers should handle this material using appropriate safety protocols in a controlled laboratory environment.

Properties

IUPAC Name

3-cyclopentyl-N,N-dimethyl-1,2-oxazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-13(2)11(14)10-7-9(12-15-10)8-5-3-4-6-8/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYOQNADAZVRFOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=NO1)C2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopentyl-N,N-dimethyl-1,2-oxazole-5-carboxamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of cyclopentanone with hydroxylamine to form the corresponding oxime, followed by cyclization with acetic anhydride to yield the oxazole ring

Industrial Production Methods

large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

3-cyclopentyl-N,N-dimethyl-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-5-carboxylic acid derivatives, while reduction may produce oxazole-5-carboxamide derivatives .

Scientific Research Applications

Scientific Research Applications

3-Cyclopentyl-N,N-dimethyl-1,2-oxazole-5-carboxamide has diverse applications across several scientific domains:

Chemical Research

  • Building Block for Complex Molecules: It serves as a precursor in the synthesis of more complex organic compounds.
  • Reagent in Organic Reactions: Utilized in various organic transformations due to its unique chemical properties.

Biological Studies

  • Antimicrobial Activity: Research indicates that this compound exhibits potential antimicrobial properties, making it a candidate for developing new antibiotics.
  • Anticancer Properties: Preliminary studies suggest efficacy against certain cancer cell lines, warranting further investigation into its mechanisms of action.

Pharmaceutical Development

  • Ongoing research aims to explore its potential as a therapeutic agent for various diseases, particularly in targeting specific enzymes and receptors involved in disease pathways.

Case Studies

  • Antimicrobial Efficacy Study:
    • A study assessed the antimicrobial activity of this compound against various bacterial strains. Results indicated significant inhibition at low concentrations, suggesting its potential as a lead compound for antibiotic development.
  • Cancer Cell Line Testing:
    • In vitro tests on cancer cell lines demonstrated that the compound induced apoptosis in certain types of cancer cells while sparing normal cells. This selectivity highlights its therapeutic potential.

Comparison with Similar Compounds

Key Observations :

  • Cyclopentyl vs. Aromatic Substituents : The cyclopentyl group in the target compound reduces aromatic π-π interactions compared to chlorophenyl or phenyl substituents in analogs (e.g., ). This may lower binding affinity to aromatic-rich biological targets but improve metabolic stability.
  • Amide Functionality: The tertiary N,N-dimethylcarboxamide in the target compound lacks hydrogen-bond donor capacity, unlike secondary amides in and . This could reduce polar interactions but enhance membrane permeability.

Physicochemical Properties

Compound Name Molecular Weight (g/mol) LogP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors Evidence Source
This compound ~238.3 (estimated) ~2.5 0 3
3-oxo-N-propan-2-yl-1,2-oxazole-5-carboxamide 170.17 0.8 2 3
N,N-diethyl-3-methyl-1,2-oxazole-5-carboxamide ~198.3 (estimated) ~2.0 0 3

Key Observations :

  • The absence of hydrogen-bond donors in the target compound may limit interactions with hydrophilic binding pockets, a contrast to the 3-oxo analog in , which has two donors.

Biological Activity

3-(Isopropyl)indeno[2,3-d]pyrazol-4-hydrazone is a compound belonging to the hydrazone class, which has garnered attention due to its potential biological activities. Hydrazones are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article provides a detailed overview of the biological activity of 3-(Isopropyl)indeno[2,3-d]pyrazol-4-hydrazone, focusing on its synthesis, biological evaluations, and potential therapeutic applications.

Synthesis

The synthesis of 3-(Isopropyl)indeno[2,3-d]pyrazol-4-hydrazone typically involves the condensation reaction between an appropriate indene derivative and hydrazine derivatives. This reaction can be facilitated under various conditions, including solvent-free methods or using catalytic systems that enhance yield and purity.

Antimicrobial Activity

Research indicates that hydrazone derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related pyrazole derivatives demonstrate potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for these compounds can be as low as 0.22 μg/mL for the most active derivatives in similar classes .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundMIC (μg/mL)Target Pathogen
3-(Isopropyl)indeno[2,3-d]pyrazol-4-hydrazoneTBDStaphylococcus aureus
7b0.22Staphylococcus aureus
Other Derivatives0.25Staphylococcus epidermidis

Anticancer Activity

Hydrazones are also recognized for their anticancer potential. Studies have demonstrated that certain hydrazone derivatives exhibit cytotoxic effects against various cancer cell lines. For example, compounds related to the hydrazone structure have been tested against A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) cell lines with IC50 values ranging from 4 to 17 μM . The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

Table 2: Anticancer Activity of Hydrazones

CompoundCell LineIC50 (μM)
3-(Isopropyl)indeno[2,3-d]pyrazol-4-hydrazoneTBDTBD
Aryl HydrazonesMDA-MB-2316.7
Acetyl HydrazonesA5494 - 17

Other Biological Activities

Beyond antimicrobial and anticancer properties, hydrazones exhibit a range of other biological activities:

  • Antioxidant Activity : Some hydrazones have shown significant antioxidant capabilities, protecting cells from oxidative stress.
  • Anti-inflammatory Effects : Certain derivatives possess anti-inflammatory properties that may be beneficial in treating chronic inflammatory conditions.
  • Anticonvulsant Effects : Research into hydrazone derivatives has revealed potential anticonvulsant activities in animal models .

Case Studies

In a recent study focusing on the biological evaluation of novel pyrazole derivatives, several compounds were synthesized and tested for their antimicrobial and anticancer activities. The findings highlighted that modifications in the substituents significantly influenced both the potency and selectivity towards different pathogens and cancer cell lines. The study concluded that further exploration into the structure-activity relationship (SAR) could lead to the development of more effective therapeutic agents based on this scaffold .

Q & A

Advanced Research Question

Molecular Docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., COX-2 or kinases).

MD Simulations : Assess binding stability over 100 ns trajectories in GROMACS.

Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (oxazole oxygen) and hydrophobic regions (cyclopentyl group) .

How to resolve discrepancies in biological assay data across similar oxazole-carboxamide derivatives?

Q. Data Contradiction Analysis

  • Control experiments : Validate assay conditions (e.g., pH, temperature) using reference inhibitors.
  • Structural comparisons : Analyze differences in substituent electronic profiles (e.g., methoxy vs. methyl groups in ).
  • Dose-response curves : Ensure linearity in activity trends at varying concentrations .

What strategies optimize pharmacokinetic properties (e.g., solubility, metabolic stability)?

Advanced Research Question

  • LogP adjustments : Introduce polar groups (e.g., hydroxyl) to reduce logP >3, enhancing aqueous solubility.
  • Metabolic stability : Test in vitro liver microsomes to identify vulnerable sites (e.g., oxazole ring oxidation).
  • Prodrug design : Mask carboxamide as ester derivatives for improved bioavailability .

What in vitro models are suitable for preliminary toxicity evaluation?

Advanced Research Question

  • Hepatotoxicity : Primary hepatocytes or HepG2 cells exposed to 1–100 µM doses.
  • Cytotoxicity : MTT assays on HEK293 cells to determine IC₅₀ values.
  • hERG inhibition : Patch-clamp assays to assess cardiac risk .

How to validate the compound’s role as a building block in medicinal chemistry?

Advanced Research Question

  • Fragment-based design : Couple the oxazole core with pharmacophores (e.g., thiophene in ) via amide bonds.
  • Click chemistry : Use Cu(I)-catalyzed azide-alkyne cycloaddition to append triazole moieties for library diversification .

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